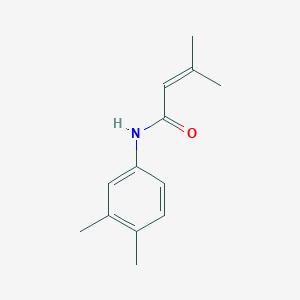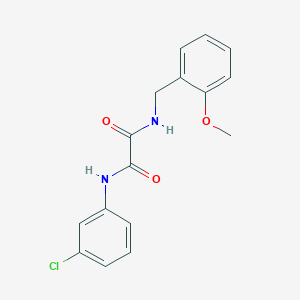![molecular formula C22H34N2O3 B5216130 N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions.
Mécanisme D'action
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide acts as a selective antagonist of the μ-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By blocking the μ-opioid receptor, N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide reduces the effects of opioids, such as morphine, and can be used to reverse opioid-induced respiratory depression.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects, including reducing pain and anxiety, improving mood, and reducing drug-seeking behavior. It has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, as well as its ability to be easily synthesized. However, its use in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide, including the development of more potent and selective μ-opioid receptor antagonists, the investigation of its potential use in the treatment of other medical conditions, and the development of new synthetic methods for its production.
In conclusion, N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide is a synthetic compound that has been extensively studied for its potential use in the treatment of various medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for the study of N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide, which may lead to the development of new treatments for pain, addiction, and other medical conditions.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide involves the reaction of 5-phenylpentanoyl chloride with 4-piperidinone, followed by the reaction of the resulting product with 2-methoxyethylamine. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction. It has also been studied for its potential use as a pain reliever and as an anesthetic.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-27-18-15-23-21(25)12-11-20-13-16-24(17-14-20)22(26)10-6-5-9-19-7-3-2-4-8-19/h2-4,7-8,20H,5-6,9-18H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRTWBQWFKNYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)C(=O)CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115086.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
